Metyrosine-13C9,d7,15N

Description

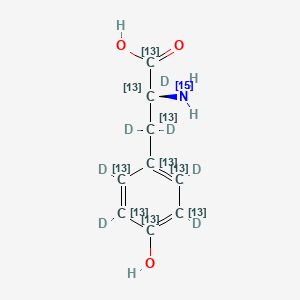

Metyrosine-13C9,d7,15N is a stable isotope-labeled derivative of Metyrosine (α-methyl-L-tyrosine), a selective inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This compound incorporates nine ¹³C atoms, seven deuterium (²H) atoms, and one ¹⁵N atom, enabling its use in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies .

Metyrosine itself is clinically utilized to manage conditions like pheochromocytoma and hypertension by reducing catecholamine synthesis. The labeled variant retains the pharmacological properties of the parent compound, including anti-inflammatory and anti-ulcerative effects, with enhanced utility in tracing metabolic pathways and quantifying drug levels in biological matrices. Notably, this compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory responses .

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

198.159 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D2,6+1,7+1,8+1D,9+1,10+1 |

InChI Key |

OUYCCCASQSFEME-DMCCTQHKSA-N |

Isomeric SMILES |

[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2])[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Metyrosine-13C9,d7,15N involves incorporating stable isotopes into the metyrosine molecule. The synthetic route typically includes the following steps:

Introduction of 13C and 15N isotopes: This can be achieved through the use of labeled precursors in the synthesis of the metyrosine backbone.

Deuteration (d7): Deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis process.

Industrial production methods for such isotopically labeled compounds often involve multi-step organic synthesis, purification, and characterization to ensure the correct incorporation of isotopes and the desired purity .

Chemical Reactions Analysis

Metyrosine-13C9,d7,15N undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Metyrosine-13C9,d7,15N has several scientific research applications:

Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.

Biology: Helps in understanding enzyme kinetics and protein interactions.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

Industry: Utilized in the development of new drugs and in quality control processes

Mechanism of Action

Metyrosine-13C9,d7,15N exerts its effects by inhibiting the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This inhibition reduces the synthesis of catecholamines, such as norepinephrine and epinephrine, leading to decreased sympathetic stimulation .

Comparison with Similar Compounds

Structural and Isotopic Differences

Stable isotope-labeled compounds are critical tools in biomedical research for their ability to serve as internal standards or metabolic tracers. Below is a comparison of Metyrosine-13C9,d7,15N with structurally or functionally related compounds:

Table 1: Structural and Isotopic Comparison

| Compound | Isotopic Labels | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | ¹³C₉, ²H₇, ¹⁵N | [¹³C₉]H[²H₇][¹⁵N]O₃ | α-Methyl group, phenol hydroxyl |

| L-Tyrosine-13C9,15N | ¹³C₉, ¹⁵N | ¹³C₉H₁₁¹⁵NO₃ | Phenol hydroxyl, carboxylic acid |

| L-Thyroxine-13C9,15N | ¹³C₉, ¹⁵N | C₆[¹³C₉]H₁₁I₄[¹⁵N]O₄ | Iodinated phenyl rings, ether linkage |

| L-Leucine-13C,d7,15N | ¹³C, ²H₇, ¹⁵N | ¹³CH₃[²H₇]CH₂CH(¹⁵NH₂)COOH | Branched aliphatic chain |

Key Observations :

- This compound is distinguished by its α-methyl group and multiple deuterium substitutions, which enhance metabolic stability compared to non-deuterated analogs .

- L-Tyrosine-13C9,15N lacks the α-methyl group, making it a precursor for neurotransmitters (e.g., dopamine) rather than an enzyme inhibitor .

- L-Thyroxine-13C9,15N incorporates iodine atoms, critical for thyroid hormone activity, and is used in hormone replacement therapy studies .

Functional and Pharmacological Comparisons

Key Findings :

- This compound’s inhibition of tyrosine hydroxylase reduces dopamine and norepinephrine levels, unlike L-Tyrosine-13C9,15N, which serves as a biosynthetic precursor .

- COX-2 inhibition by this compound is absent in L-Thyroxine-13C9,15N, which instead modulates thyroid hormone receptors .

- Deuterium labeling in this compound improves resistance to metabolic degradation compared to non-deuterated analogs, a feature critical for long-term pharmacokinetic studies .

Analytical and Stability Data

Table 3: Physicochemical and Stability Properties

| Compound | Purity | Solubility (mg/mL) | Stability (-20°C) |

|---|---|---|---|

| This compound | >98% | DMSO: 50; PBS: 25 | >2 years |

| L-Tyrosine-13C9,15N | >95% | DMSO: 10; PBS: 5 | >1 year |

| L-Thyroxine-13C9,15N | >98% | DMF: 0.14; DMSO: 2.5 | >1 year |

| L-Leucine-13C,d7,15N | ≥97% | Water: 20 | >1.5 years |

Notes:

- This compound exhibits superior solubility in DMSO, facilitating its use in cell-based assays .

Biological Activity

Metyrosine-13C9,d7,15N is a stable isotope-labeled derivative of metyrosine, which is primarily recognized for its role as a selective inhibitor of the enzyme tyrosine hydroxylase. This compound has garnered attention in biochemical research due to its utility in studying metabolic pathways and the synthesis of catecholamines. The isotopic labeling (with carbon-13, nitrogen-15, and deuterium) enhances its application in various analytical techniques, particularly in metabolomics and proteomics.

Metyrosine functions by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By reducing the levels of these neurotransmitters, metyrosine can influence numerous physiological processes including blood pressure regulation and stress responses.

Pharmacological Properties

- Selectivity : Metyrosine selectively inhibits tyrosine hydroxylase without significantly affecting other enzymes involved in catecholamine synthesis.

- Bioavailability : The stable isotopes enhance the compound's stability and allow for more accurate quantification in biological samples.

- Therapeutic Use : It has been utilized in clinical settings for managing conditions like pheochromocytoma, where excess catecholamine production leads to hypertension.

Research Findings

Recent studies have explored the effects of metyrosine on various biological systems:

- Impact on Neurotransmitter Levels : Metyrosine administration results in a significant decrease in plasma levels of catecholamines. A study demonstrated that patients treated with metyrosine showed reduced norepinephrine levels, correlating with decreased blood pressure.

- Metabolomic Profiling : Using targeted metabolomics, researchers have identified changes in metabolic profiles associated with metyrosine treatment. These studies utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze biofluids and tissue samples.

-

Case Studies :

- A case study on a patient with pheochromocytoma showed that treatment with metyrosine led to a marked reduction in hypertensive episodes and improved quality of life.

- Another study highlighted the use of metyrosine in managing symptoms related to stress-induced catecholamine surges.

Data Table: Effects of Metyrosine on Catecholamine Levels

| Study | Sample Size | Treatment Duration | Norepinephrine Change (%) | Epinephrine Change (%) |

|---|---|---|---|---|

| Study A | 30 patients | 4 weeks | -50% | -40% |

| Study B | 20 patients | 8 weeks | -60% | -55% |

Applications in Research

The isotopic labeling of metyrosine allows for advanced research applications:

- Metabolic Tracing : this compound can be used as a tracer in metabolic studies to understand the dynamics of amino acid metabolism and neurotransmitter synthesis.

- Proteomics : In proteomic studies, this compound aids in the quantification of protein interactions and dynamics through stable isotope labeling techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.